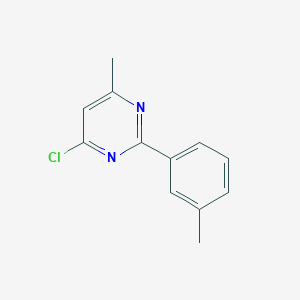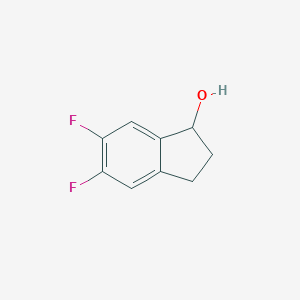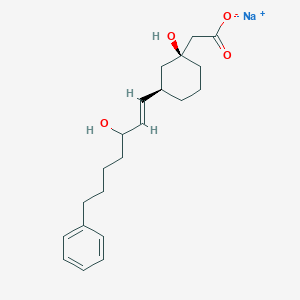
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt, also known as HPPH, is a synthetic compound that has been used in scientific research for various applications. This compound is a derivative of tocopherol, which is a form of vitamin E. HPPH has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt is not fully understood. However, studies have shown that 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has the ability to generate singlet oxygen when exposed to light. Singlet oxygen is a highly reactive form of oxygen that can cause damage to cells and tissues. This property of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt makes it a potential candidate for use in photodynamic therapy.
Biochemical and Physiological Effects
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has been found to have several biochemical and physiological effects. Studies have shown that 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt can induce apoptosis, which is a form of programmed cell death. 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt in lab experiments is its ability to generate singlet oxygen when exposed to light. This property makes it a potential candidate for use in photodynamic therapy. However, one of the limitations of using 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Further research is also needed to better understand the mechanism of action of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt and its biochemical and physiological effects.
合成法
The synthesis of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt involves several steps. The first step involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This is followed by the reaction of the resulting compound with sodium hydride to form 1-cyclohexyl-1-phenylethanol. The final step involves the reaction of this compound with tocopheryl acetate to form 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt.
科学的研究の応用
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has been used in scientific research for various applications. One of the most promising applications of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt is in the field of cancer research. Studies have shown that 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has the potential to be used as a photosensitizer in photodynamic therapy for the treatment of cancer. 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
CAS番号 |
163251-41-0 |
|---|---|
製品名 |
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt |
分子式 |
C21H29NaO4 |
分子量 |
368.4 g/mol |
IUPAC名 |
sodium;2-[(1S,3R)-1-hydroxy-3-[(E)-3-hydroxy-7-phenylhept-1-enyl]cyclohexyl]acetate |
InChI |
InChI=1S/C21H30O4.Na/c22-19(11-5-4-9-17-7-2-1-3-8-17)13-12-18-10-6-14-21(25,15-18)16-20(23)24;/h1-3,7-8,12-13,18-19,22,25H,4-6,9-11,14-16H2,(H,23,24);/q;+1/p-1/b13-12+;/t18-,19?,21-;/m0./s1 |
InChIキー |
MJGHSHZZATUGPV-ZVYUWOCZSA-M |
異性体SMILES |
C1C[C@H](C[C@@](C1)(CC(=O)[O-])O)/C=C/C(CCCCC2=CC=CC=C2)O.[Na+] |
SMILES |
C1CC(CC(C1)(CC(=O)[O-])O)C=CC(CCCCC2=CC=CC=C2)O.[Na+] |
正規SMILES |
C1CC(CC(C1)(CC(=O)[O-])O)C=CC(CCCCC2=CC=CC=C2)O.[Na+] |
同義語 |
1-hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt PH 163 PH-163 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





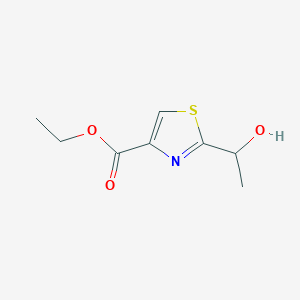




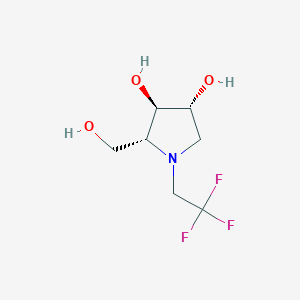
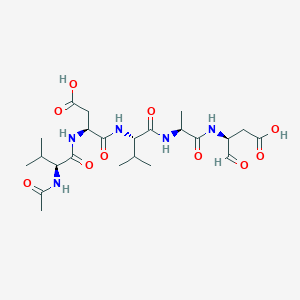

![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)
![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)
